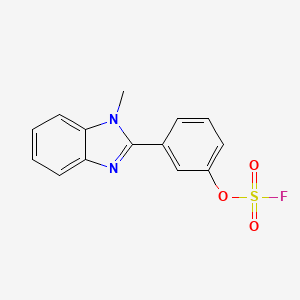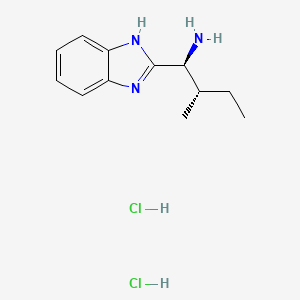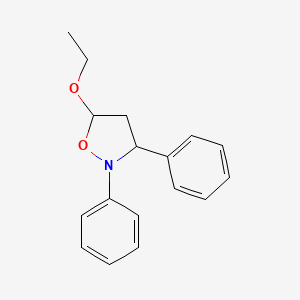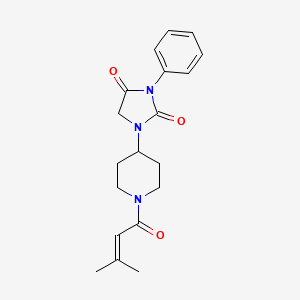
1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex organic molecule that likely possesses a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related imidazolidine-2,4-dione derivatives typically involves cyclization reactions and can be achieved with high yields. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding 70-96% . Similarly, substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones are prepared from phenyl isocyanates and amino propanenitriles, followed by hydrolysis and rearrangement reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is often confirmed using X-ray diffraction studies. For example, the structure of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was confirmed by XRD and compared with DFT/B3LYP/6-31G(d,p) optimized structures . The molecular geometry and electronic structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione were also examined using computational modeling, revealing insights into the structure-activity relationship . These techniques could be applied to determine the precise structure of "1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione".
Chemical Reactions Analysis
Imidazolidine-2,4-diones can undergo various chemical reactions. For instance, reactions with Grignard reagents lead to 1,2-addition products, indicating that these compounds do not behave like normal unsaturated carbonyl compounds . The synthesis of piperidine-4-spiro-5'-imidazolidine-2',4'-diones from methyl substituted 2-phenyl-4-hydroxypiperidines suggests that the piperidine moiety can be functionalized to create spiro-imidazolidine derivatives . These findings could inform the reactivity of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For example, the presence of electron-acceptor substituents in the 3-phenyl group of the imidazolidine-2,4-dione cycle affects the rate of base-catalyzed hydrolysis . The thermal stability of these compounds can be high, as seen in the racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, which showed high thermal stability in an open atmosphere . These properties are crucial for understanding the stability and reactivity of the compound .
科学的研究の応用
Antimicrobial Activity :
- 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which have a structural similarity to the chemical , showed good antibacterial activity against gram-positive bacteria. However, these compounds were ineffective against gram-negative bacteria. They also exhibited excellent antifungal activity, with certain compounds showing more than 60% inhibition of specific fungi (Prakash et al., 2011).
Serotonin Receptor Antagonism :
- A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the queried compound, demonstrated significant 5-HT2 (serotonin receptor) antagonist activity. This suggests potential applications in treating conditions related to serotonin receptors (Watanabe et al., 1992).
Synthesis and Structural Analysis :
- The synthesis of similar compounds, specifically piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones, was achieved through various methods. The spatial structure of these compounds was established using 1H and 13C NMR data (Unkovskii et al., 1994).
Affinity for Serotonin and Adrenergic Receptors :
- Compounds with structural similarities demonstrated significant affinity for 5-HT(1A) and α(1)-adrenoceptors. This suggests potential applications in neurological or psychiatric disorders (Handzlik et al., 2011).
Nucleophilic Addition Reactions :
- The nucleophilic addition of different amines to dibenzoylacetylene led to the formation of various enamine diones, indicating potential applications in organic synthesis (Lahiri et al., 1977).
Biological Activity :
- The reaction of specific enaminones with various nucleophiles resulted in compounds that showed high anti-inflammatory activity and antimicrobial effects. This indicates potential therapeutic applications (Ahmed, 2017).
Anticancer Activity :
- Certain indole derivatives synthesized through reactions involving compounds structurally similar to the query showed promising results against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Organometallic Reactions :
- Reactions with Grignard reagents and Lithium dibutylcuprate yielded specific addition products, highlighting potential applications in organic synthesis and pharmaceutical research (Akeng'a & Read, 2005).
Antibacterial and Antifungal Agents :
- New compounds synthesized using Knoevenagel condensation showed remarkable antifungal activity and effectiveness against Gram-positive bacteria, indicating potential use as antimicrobial agents (Aneja et al., 2011).
特性
IUPAC Name |
1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)12-17(23)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENOLWUUVKJKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

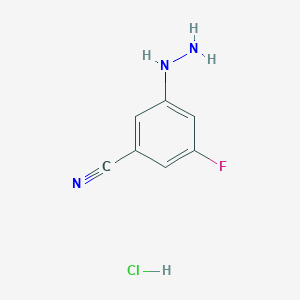
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
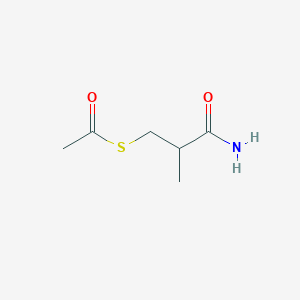
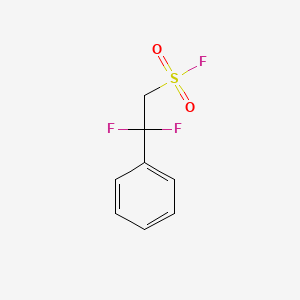
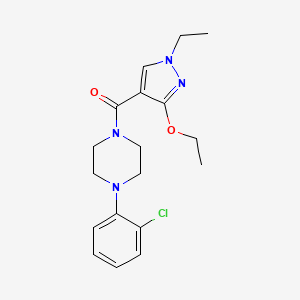
![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)
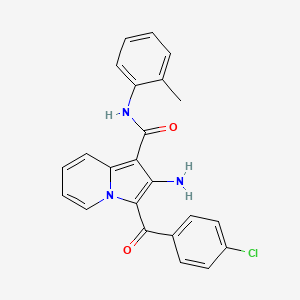
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
